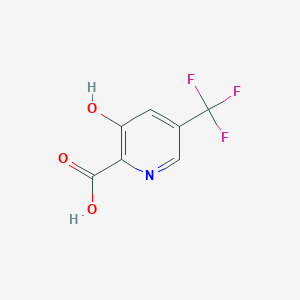

3-Hydroxy-5-(trifluoromethyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-5-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of a hydroxyl group at the third position and a trifluoromethyl group at the fifth position on a picolinic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the picolinic acid structure. One common method is the trifluoromethylation of picolinic acid derivatives, followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced under specific conditions to alter the functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the picolinic acid structure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

HTP has been investigated for its potential anticancer properties. Research indicates that compounds featuring trifluoromethyl groups can exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, HTP derivatives have shown promise in inhibiting specific cancer cell lines through modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study: Inhibition of IRAK4

A study highlighted the use of HTP derivatives as inhibitors of IRAK4, a kinase involved in inflammatory responses. Compounds derived from HTP exhibited IC50 values in the low nanomolar range, indicating potent activity against this target. The structural modifications involving the trifluoromethyl group were crucial for enhancing inhibitory potency .

| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) |

|---|---|---|

| HTP Derivative 1 | 212 | 2.3 |

| HTP Derivative 2 | 229 | 2.7 |

Enzyme Mechanism Studies

HTP serves as a valuable biochemical probe for studying enzyme mechanisms. Its ability to interact selectively with various enzymes makes it an essential tool in enzymology. The compound can help elucidate the roles of specific amino acids in enzyme active sites and the dynamics of enzyme-substrate interactions.

Example: Enzyme Inhibition Studies

Research has shown that HTP can act as an inhibitor for certain proteases, allowing scientists to map out the active sites and understand substrate specificity better . This application is particularly relevant in drug design, where understanding enzyme mechanisms can lead to the development of more effective inhibitors.

Agrochemicals

The compound's properties have led to its exploration in agrochemical applications, particularly as a building block for herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, improving their efficacy against target pests while reducing environmental impact.

Case Study: Herbicide Development

HTP derivatives have been synthesized and tested for herbicidal activity against various weed species. The incorporation of the trifluoromethyl group was found to significantly increase herbicidal potency compared to non-fluorinated analogs . This research supports the development of safer and more effective agricultural chemicals.

Material Science

In materials science, HTP is utilized as a precursor for synthesizing novel materials with unique properties. Its ability to form stable complexes with metals is leveraged in creating advanced materials for electronics and catalysis.

Example: Metal Complexes

Research has demonstrated that HTP can form stable complexes with rhenium and other transition metals, which are useful in catalyzing organic reactions . These complexes exhibit enhanced catalytic activity due to the electronic effects imparted by the trifluoromethyl group.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent IRAK4 inhibitors with low IC50 values |

| Enzyme Mechanism Studies | Biochemical probes | Insights into enzyme-substrate interactions |

| Agrochemicals | Herbicide development | Enhanced efficacy against target weeds |

| Material Science | Precursor for metal complexes | Improved catalytic properties |

Wirkmechanismus

The mechanism by which 3-Hydroxy-5-(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

3-Hydroxy-2-picolinic acid: Similar structure but lacks the trifluoromethyl group, influencing its chemical properties and uses.

Biologische Aktivität

3-Hydroxy-5-(trifluoromethyl)picolinic acid (TFMPA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TFMPA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFMPA is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of TFMPA is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TFMPA has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it exhibits inhibition against phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and cancer progression .

- Receptor Modulation : The compound can modulate the activity of receptors involved in neurotransmission and immune response, potentially leading to therapeutic effects in neurodegenerative diseases and autoimmune disorders .

Therapeutic Applications

TFMPA's unique properties have led to exploration in several therapeutic areas:

- Anti-inflammatory Agents : Due to its ability to inhibit PDEs, TFMPA has been investigated for its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Activity : Research indicates that TFMPA may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of TFMPA:

- In Vitro Studies : A study demonstrated that TFMPA significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for cytokine inhibition were reported at low micromolar concentrations .

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of TFMPA resulted in reduced edema and inflammatory cell infiltration, supporting its therapeutic potential for inflammatory conditions .

- Pharmacokinetics : Research on the pharmacokinetic profile of TFMPA revealed favorable absorption and distribution characteristics, with bioavailability studies indicating that it reaches effective concentrations rapidly after administration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFMPA, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory, anticancer | 1.5 | PDE inhibition |

| 4-(trifluoromethyl)pyridine | Antimicrobial | 2.0 | Cell membrane disruption |

| 2-(trifluoromethyl)benzoic acid | Antioxidant | 3.0 | Free radical scavenging |

Eigenschaften

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(12)5(6(13)14)11-2-3/h1-2,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELNDZPHYYGDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.